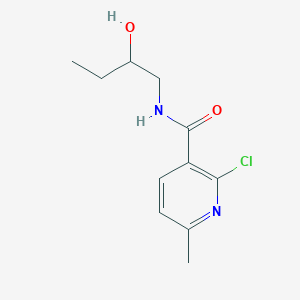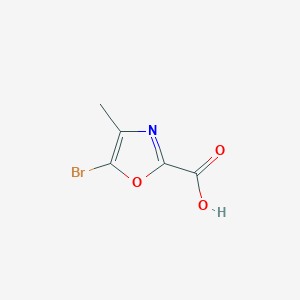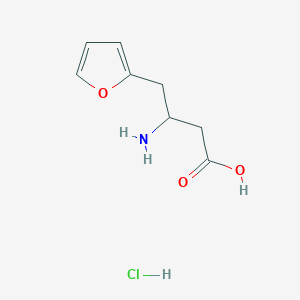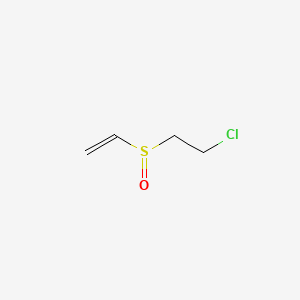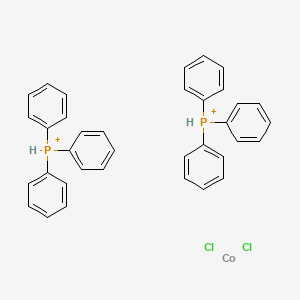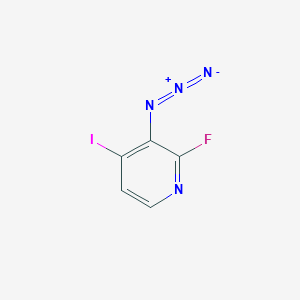
3-Azido-2-fluoro-4-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-2-fluoro-4-iodopyridine is a heterocyclic compound that contains azide, fluorine, and iodine substituents on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-fluoro-4-iodopyridine typically involves the introduction of azide, fluorine, and iodine groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with azide, fluorine, and iodine sources under controlled conditions. For example, starting with 3-fluoro-4-iodopyridine, the azide group can be introduced using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azido-2-fluoro-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The azide, fluorine, and iodine groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The azide group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF for azide introduction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cyclization: Copper(I) catalysts for azide-alkyne cycloaddition reactions.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the reagents used.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound with different functional groups.
Cyclization Products: Triazole derivatives formed from azide-alkyne cycloaddition.
Wissenschaftliche Forschungsanwendungen
3-Azido-2-fluoro-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the preparation of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to form bioactive compounds.
Wirkmechanismus
The mechanism of action of 3-Azido-2-fluoro-4-iodopyridine involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole rings. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-iodopyridine: Lacks the azide group but shares the fluorine and iodine substituents.
2-Fluoro-4-iodopyridine: Similar structure but with different substitution pattern.
3-Azido-4-iodopyridine: Contains azide and iodine but lacks fluorine.
Uniqueness
3-Azido-2-fluoro-4-iodopyridine is unique due to the presence of all three functional groups (azide, fluorine, and iodine) on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
153034-84-5 |
|---|---|
Molekularformel |
C5H2FIN4 |
Molekulargewicht |
264.00 g/mol |
IUPAC-Name |
3-azido-2-fluoro-4-iodopyridine |
InChI |
InChI=1S/C5H2FIN4/c6-5-4(10-11-8)3(7)1-2-9-5/h1-2H |
InChI-Schlüssel |
PGLAPENIFWYJNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1I)N=[N+]=[N-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


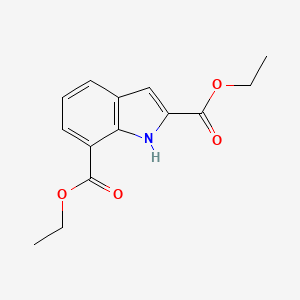
![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)
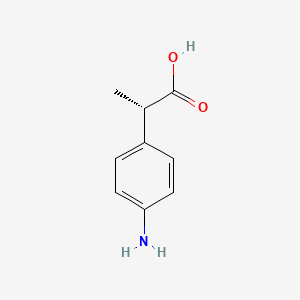
![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)
![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)
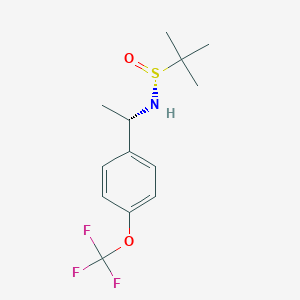
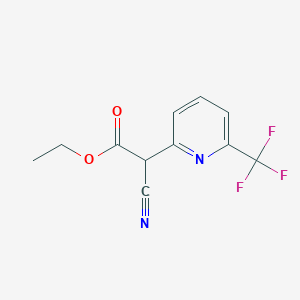
![2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)
